molecular formula C16H17N3O B14596934 1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 59397-74-9

1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

Cat. No.: B14596934
CAS No.: 59397-74-9
M. Wt: 267.33 g/mol
InChI Key: DMWVNIRKOUOWSB-UHFFFAOYSA-N
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Description

1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one can be achieved through various methods. One common approach involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the recycling of catalysts and solvents can contribute to a more sustainable production method.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one: A closely related compound with similar structural features.

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share the core pyrido[2,3-d]pyrimidine structure but differ in their substituents.

Uniqueness

1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is unique due to its specific phenyl and propyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

59397-74-9

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

1-phenyl-3-propyl-4H-pyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C16H17N3O/c1-2-11-18-12-13-7-6-10-17-15(13)19(16(18)20)14-8-4-3-5-9-14/h3-10H,2,11-12H2,1H3

InChI Key

DMWVNIRKOUOWSB-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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